molecular formula C12H6N6O3 B3827665 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No. B3827665
M. Wt: 282.21 g/mol
InChI Key: DTWCJQWJGNIOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole (NBD) is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential for use in scientific research applications. NBD is a fluorescent dye that is commonly used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. In

Mechanism of Action

The mechanism of action of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is based on its unique chemical structure, which allows it to bind to biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and Van der Waals forces. Once bound, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole emits fluorescence upon excitation with light of a specific wavelength. The intensity and wavelength of the emitted fluorescence can be used to detect and quantify the presence of the labeled biomolecule.
Biochemical and Physiological Effects:
7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a relatively small molecule that does not have any significant biochemical or physiological effects on the labeled biomolecule or the biological system in which it is used. However, it is important to note that the labeling of biomolecules with 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can affect their function and activity, and it is therefore important to carefully design experiments to minimize any potential effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in lab experiments is its high sensitivity and specificity for labeling biomolecules. 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is also relatively easy to synthesize and can be obtained with high purity and yield. However, there are also some limitations to using 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole. For example, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is sensitive to pH and temperature changes, which can affect its fluorescence properties. In addition, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can only label biomolecules that have specific functional groups, which limits its applicability in some biological systems.

Future Directions

There are many future directions for the use of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in scientific research. One potential direction is the development of new methods for labeling biomolecules with 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, such as site-specific labeling and proximity labeling. Another direction is the application of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in live-cell imaging and single-molecule imaging, which would allow for the study of dynamic biological processes in real-time. Furthermore, the use of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in drug discovery and development is an area of active research, and there is potential for the development of new 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole-based probes for drug screening and target identification.

Scientific Research Applications

7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has a wide range of scientific research applications, including but not limited to, protein labeling, nucleic acid labeling, and small molecule labeling. 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a highly sensitive and specific fluorescent dye that can be used for imaging and detection purposes in a variety of biological systems. For example, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can be used to study protein-protein interactions, protein folding, and protein localization within cells. 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can also be used to study nucleic acid structure and function, as well as DNA-protein interactions. In addition, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can be used to label small molecules for drug discovery and development.

properties

IUPAC Name

7-(4-nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O3/c19-18(20)8-3-1-7(2-4-8)17-13-9-5-6-10-12(11(9)14-17)16-21-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCJQWJGNIOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Nitrophenyl)(7H)triazolo[4,5-e]benzofurazan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
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7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
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7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

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